molecular formula C8H14O2 B13960936 2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- CAS No. 139539-80-3

2-Hexenoic acid, 2-methyl-, methyl ester, (Z)-

Cat. No.: B13960936
CAS No.: 139539-80-3
M. Wt: 142.20 g/mol
InChI Key: PSOAOBLLWDXJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- is an organic compound with the molecular formula C8H14O2. It is a methyl ester derivative of 2-methyl-2-hexenoic acid and exists in the (Z)-configuration, indicating the specific geometric isomerism of the compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- can be achieved through several methods. One common approach involves the esterification of 2-methyl-2-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- undergoes various chemical reactions, including:

    Hydrogenation: The compound can be hydrogenated to form the corresponding saturated ester, 2-methylhexanoic acid methyl ester, using catalysts such as palladium on carbon.

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-methyl-2-hexenoic acid, using oxidizing agents like potassium permanganate.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas (H2), room temperature, and atmospheric pressure.

    Oxidation: Potassium permanganate (KMnO4), aqueous medium, and mild heating.

    Substitution: Nucleophiles such as amines or alcohols, basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Hydrogenation: 2-Methylhexanoic acid methyl ester.

    Oxidation: 2-Methyl-2-hexenoic acid.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hexenoic acid, methyl ester, (E)-: The (E)-isomer of the compound, differing in the geometric configuration around the double bond.

    2-Methyl-2-hexenoic acid: The parent acid of the ester.

    2-Hexenoic acid, methyl ester: The non-methylated version of the compound.

Uniqueness

2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions compared to its (E)-isomer and other similar compounds. This geometric isomerism can result in different physical and chemical properties, making it valuable for specific applications.

Properties

CAS No.

139539-80-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl 2-methylhex-2-enoate

InChI

InChI=1S/C8H14O2/c1-4-5-6-7(2)8(9)10-3/h6H,4-5H2,1-3H3

InChI Key

PSOAOBLLWDXJGD-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.